molecular formula C15H9ClN2O3S B2742585 3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide CAS No. 162090-87-1

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B2742585
CAS RN: 162090-87-1
M. Wt: 332.76
InChI Key: FHBMGEFOEQLLPI-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide (CNPBT) is an important organic compound that has a wide range of uses in the scientific research community. CNPBT is a heterocyclic aromatic compound that has been widely studied for its potential as a pharmaceutical agent, as well as its ability to be used in organic synthesis. CNPBT is a powerful tool for scientists and researchers, as it can be used for a variety of purposes, such as the synthesis of new compounds, the study of its mechanism of action, and the exploration of its biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been explored in the synthesis of novel heterocyclic compounds, including benzothienoquinolines and quinazolinones, which have potential applications in medicinal chemistry and materials science. For instance, the photocyclization of similar chloro-N-phenylbenzo[b]thiophene carboxamides has led to the development of [1]benzothienoquinolines, with further chemical modifications yielding novel heterocyclic ring systems like [1]benzothieno[2,3-c][1,2,4]triazoloquinoline and [1]benzothieno[2,3-c]tetrazoloquinoline (Mckenney & Castle, 1987). Additionally, transformation of nitroarenes and benzo[b]thiophenes under metal-free conditions has been used to synthesize substituted benzothienoquinolines (Nowacki & Wojciechowski, 2017).

Antimicrobial and Antitubercular Activities

Some derivatives of 3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular properties. For example, new quinazolinone derivatives substituted with benzothiophene showed promising antibacterial and antitubercular activities (Rao & Subramaniam, 2015). Another study synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole derivatives and found them to have significant antibacterial effects (Naganagowda & Petsom, 2011).

Chemical Synthesis and Material Science Applications

The compound and its derivatives have been utilized in various chemical syntheses, leading to materials with potential applications in corrosion inhibition, catalysis, and polymer science. For instance, N-phenyl-benzamide derivatives have shown to inhibit the acidic corrosion of mild steel, indicating their potential as corrosion inhibitors (Mishra et al., 2018). Additionally, benzothiazole derivatives synthesized from a related compound demonstrated potent antitumor activity, showcasing the therapeutic potential of these materials (Yoshida et al., 2005).

properties

IUPAC Name

3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBMGEFOEQLLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide

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